

SGC6870: A Superior Tool for Validating PRMT6 Substrates

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Compound of Interest		
Compound Name:	SGC6870	
Cat. No.:	B1193587	Get Quote

In the landscape of epigenetic research, the precise validation of enzyme substrates is paramount. For scientists investigating the roles of Protein Arginine Methyltransferase 6 (PRMT6), the chemical probe **SGC6870** has emerged as a highly effective tool for confirming its substrates. This guide provides a comprehensive comparison of **SGC6870** with other commercially available PRMT6 inhibitors, namely MS023 and EPZ020411, supported by experimental data and detailed protocols.

Unveiling SGC6870: A Potent and Selective Allosteric Inhibitor

SGC6870 is a first-in-class, potent, and cell-active allosteric inhibitor of PRMT6.[1][2][3] Its high selectivity and in-cell activity make it an exceptional tool for researchers to probe the functions of PRMT6 in a cellular context. A key advantage of **SGC6870** is the availability of its inactive (S)-enantiomer, **SGC6870**N, which serves as an excellent negative control for experiments, allowing for rigorous validation of on-target effects.[1][2][3]

Comparative Analysis of PRMT6 Inhibitors

To objectively assess the utility of **SGC6870**, a comparison with other known PRMT6 inhibitors is essential. The following tables summarize the biochemical potency and cellular activity of **SGC6870**, MS023, and EPZ020411.

Table 1: Biochemical Potency of PRMT6 Inhibitors



Comp	PRMT6 IC50 (nM)	PRMT1 IC50 (nM)	PRMT3 IC50 (nM)	PRMT4 (CARM 1) IC50 (nM)	PRMT5 IC50 (nM)	PRMT7 IC50 (nM)	PRMT8 IC50 (nM)	Selecti vity Profile
SGC68 70	77 ± 6[1][3]	>10,000 [2][3]	>10,000 [2][3]	>10,000 [2][3]	>10,000 [2][3]	>10,000 [2][3]	>10,000 [2][3]	Highly selective for PRMT6 over a panel of 32 other methyltr ansfera ses.[2]
MS023	4 ± 0.5[5][6]	30 ± 9[5]	119 ± 14[5]	83 ± 10[5]	>10,000 [7]	>10,000 [7]	5 ± 0.1[5]	Potent inhibitor of Type I PRMTs.



EPZ020 411	10[8]	119[9]	>10,000 [9][10]	>10,000 [9][10]	>10,000 [9][10]	>10,000 [9][10]	223[9]	Over 100-fold selectiv e for PRMT6 over PRMT3 , PRMT4 , PRMT5 , and PRMT7
								.[9][10]

Table 2: Cellular Activity of PRMT6 Inhibitors

Compound	Target Cell Line	Cellular Assay	Cellular IC₅o (μM)	Reference
SGC6870	HEK293T (overexpressing PRMT6)	Inhibition of H3R2 asymmetric dimethylation	0.8 ± 0.2	[3]
MS023	HEK293 (overexpressing PRMT6)	Inhibition of H3R2me2a levels	0.056 ± 0.007	[11]
EPZ020411	A375	Inhibition of H3R2 methylation	0.634	[8]

Experimental Protocols

To facilitate the use of **SGC6870** in validating PRMT6 substrates, detailed protocols for key experiments are provided below.



In Vitro Radiometric Filter Paper Assay for PRMT6 Activity

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a substrate peptide by PRMT6.

Materials:

- Recombinant human PRMT6
- Histone H3 peptide (1-21) as substrate
- [3H]-SAM (S-adenosyl-L-[methyl-3H]-methionine)
- Assay Buffer: 50 mM HEPES pH 8.0, 10 mM NaCl, 1 mM DTT
- SGC6870 and other inhibitors
- P81 phosphocellulose filter paper
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing assay buffer, 1 μM histone H3 peptide, and the desired concentration of SGC6870 or other inhibitor.
- Initiate the reaction by adding 200 nM of recombinant PRMT6 and 1 μM [3H]-SAM.
- Incubate the reaction at 30°C for 1 hour.
- Spot 20 μL of the reaction mixture onto a P81 phosphocellulose filter paper.
- Wash the filter paper three times for 5 minutes each in 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [³H]-SAM.



- · Air-dry the filter paper.
- Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition by comparing the radioactivity of inhibitor-treated samples to a DMSO control.

Cellular Western Blot Assay for PRMT6 Substrate Methylation

This assay is used to determine the effect of **SGC6870** on the methylation of a specific PRMT6 substrate in a cellular context.

Materials:

- HEK293T cells
- Expression vector for FLAG-tagged PRMT6
- SGC6870 and SGC6870N
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-FLAG, anti-asymmetric dimethylarginine (ADMA) antibody specific for the substrate motif (e.g., anti-H3R2me2a), and a loading control antibody (e.g., anti-Histone H3).
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Western blotting equipment

Procedure:

Transfect HEK293T cells with the FLAG-tagged PRMT6 expression vector.



- 24 hours post-transfection, treat the cells with varying concentrations of SGC6870 or the negative control SGC6870N for another 24 hours.
- Lyse the cells in lysis buffer and determine the protein concentration.
- Separate 20-30 μg of protein lysate per lane on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize the methylation signal to the total substrate and loading control levels.

PRMT6 Signaling Pathways

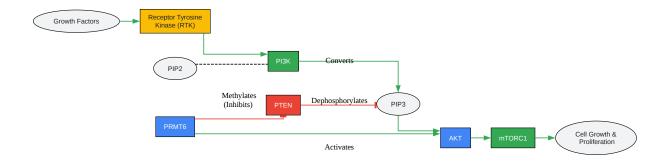
PRMT6 is implicated in various cellular processes, including cancer progression, by modulating key signaling pathways. The following diagrams illustrate the role of PRMT6 in the p53/p21 and PI3K/AKT/mTOR pathways.





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PRMT6 negatively regulates the p53/p21 tumor suppressor pathway.



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PRMT6 promotes cell survival and proliferation via the PI3K/AKT/mTOR pathway.

Conclusion

SGC6870 stands out as a superior chemical probe for validating PRMT6 substrates due to its high potency, exceptional selectivity, and cell activity. The availability of a matched negative



control further strengthens its utility in rigorous scientific inquiry. In comparison to other inhibitors like MS023 and EPZ020411, **SGC6870**'s allosteric mechanism and cleaner selectivity profile provide a more precise tool for dissecting the specific roles of PRMT6 in cellular pathways. Researchers and drug development professionals will find **SGC6870** to be an invaluable asset in advancing our understanding of PRMT6 biology and its implications in disease.

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